molecular formula C26H21Cl2NO3S B3035645 1-(3,4-dichlorobenzyl)-4-methyl-3-[(4-methylphenyl)sulfonyl]-6-phenyl-2(1H)-pyridinone CAS No. 338398-10-0

1-(3,4-dichlorobenzyl)-4-methyl-3-[(4-methylphenyl)sulfonyl]-6-phenyl-2(1H)-pyridinone

Cat. No.: B3035645
CAS No.: 338398-10-0
M. Wt: 498.4 g/mol
InChI Key: KEWIWBWNCGSQIM-UHFFFAOYSA-N
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Description

The compound “1-(3,4-dichlorobenzyl)-4-methyl-3-[(4-methylphenyl)sulfonyl]-6-phenyl-2(1H)-pyridinone” is a complex organic molecule. It contains several functional groups, including a dichlorobenzyl group, a methylphenylsulfonyl group, and a phenyl group attached to a pyridinone ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to propose a detailed synthesis pathway .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and aromatic rings. The dichlorobenzyl, methylphenylsulfonyl, and phenyl groups would all contribute to the overall structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the dichlorobenzyl group might undergo nucleophilic aromatic substitution reactions, while the pyridinone ring might participate in condensation or addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Structural Characterization in Metal Complexes

The interaction and structural characterization of metal complexes involving compounds similar to 1-(3,4-dichlorobenzyl)-4-methyl-3-[(4-methylphenyl)sulfonyl]-6-phenyl-2(1H)-pyridinone have been studied. Such compounds have been analyzed using various techniques including elemental analyses, magnetic measurements, IR, mass spectrometry, and 1H NMR spectroscopy, contributing to a deeper understanding of their properties and potential applications in the field of coordination chemistry (Sousa et al., 2001).

Coordination and Rearrangement in Nickel Complexes

Research has also focused on the rearrangement and coordination of compounds structurally related to this compound in nickel complexes. The synthesis and interaction of these compounds with nickel centers have been explored, providing insights into their potential use in synthesizing complex metal-organic frameworks (Bermejo et al., 2000).

Crystal Structure Analysis

The crystal structure of compounds akin to this compound has been studied, revealing how their molecular structures adopt specific conformations. Such studies are crucial in understanding the molecular geometry and potential interactions of these compounds in various applications, including material science and drug design (Chinnakali et al., 2009).

Applications in Polyamide Synthesis

These compounds have been utilized in the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties. Their solubility and thermal properties make them suitable for various industrial applications, including the production of high-performance materials (Liu et al., 2013).

Future Directions

The study of complex organic compounds like this one is a vibrant field of research, with potential applications in pharmaceuticals, materials science, and other areas. Future research might focus on synthesizing this compound, studying its properties, and exploring its potential uses .

Properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-4-methyl-3-(4-methylphenyl)sulfonyl-6-phenylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21Cl2NO3S/c1-17-8-11-21(12-9-17)33(31,32)25-18(2)14-24(20-6-4-3-5-7-20)29(26(25)30)16-19-10-13-22(27)23(28)15-19/h3-15H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEWIWBWNCGSQIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(N(C2=O)CC3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3,4-dichlorobenzyl)-4-methyl-3-[(4-methylphenyl)sulfonyl]-6-phenyl-2(1H)-pyridinone
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1-(3,4-dichlorobenzyl)-4-methyl-3-[(4-methylphenyl)sulfonyl]-6-phenyl-2(1H)-pyridinone
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1-(3,4-dichlorobenzyl)-4-methyl-3-[(4-methylphenyl)sulfonyl]-6-phenyl-2(1H)-pyridinone
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1-(3,4-dichlorobenzyl)-4-methyl-3-[(4-methylphenyl)sulfonyl]-6-phenyl-2(1H)-pyridinone
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1-(3,4-dichlorobenzyl)-4-methyl-3-[(4-methylphenyl)sulfonyl]-6-phenyl-2(1H)-pyridinone
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1-(3,4-dichlorobenzyl)-4-methyl-3-[(4-methylphenyl)sulfonyl]-6-phenyl-2(1H)-pyridinone

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